Lamotrigine

Description

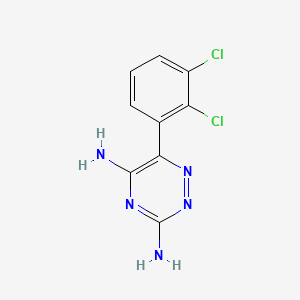

Structure

3D Structure

Properties

IUPAC Name |

6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N5/c10-5-3-1-2-4(6(5)11)7-8(12)14-9(13)16-15-7/h1-3H,(H4,12,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYZRQGJRPPTADH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023195 | |

| Record name | Lamotrigine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lamotrigine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014695 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

503.1±60.0 | |

| Record name | Lamotrigine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00555 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

In water, 170 mg/L at 25 °C, Solubility in 0.1M hydrochloric acid: 4.1 mg/mL at 25 °C, 4.88e-01 g/L | |

| Record name | Lamotrigine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00555 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LAMOTRIGINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7526 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lamotrigine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014695 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

White to pale cream-colored powder. Crystals from isopropanol | |

CAS No. |

84057-84-1 | |

| Record name | Lamotrigine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84057-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lamotrigine [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084057841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lamotrigine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00555 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | lamotrigine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759171 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | lamotrigine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=746307 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lamotrigine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lamotrigine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.432 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | lamotrigine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAMOTRIGINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3H27498KS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LAMOTRIGINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7526 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lamotrigine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014695 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

177-181, 216-218 °C (uncorr), 216 - 218 °C (uncorr.) | |

| Record name | Lamotrigine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00555 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LAMOTRIGINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7526 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lamotrigine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014695 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Lamotrigine on Voltage-Gated Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lamotrigine is a phenyltriazine derivative antiepileptic drug widely utilized in the management of epilepsy and bipolar disorder.[1][2][3][4][5][6] Its therapeutic efficacy is primarily attributed to its modulatory effects on voltage-gated sodium channels (VGSCs), which are critical for the initiation and propagation of action potentials in excitable cells.[1][2][7][8] This technical guide provides a comprehensive overview of the molecular mechanism of this compound's interaction with VGSCs, focusing on its state-dependent binding, effects on channel kinetics, and the structural basis of its action. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research in this area.

Core Mechanism of Action: State-Dependent Blockade of Voltage-Gated Sodium Channels

The central mechanism of this compound's action is the inhibition of VGSCs, which leads to the stabilization of neuronal membranes and a reduction in the release of excitatory neurotransmitters like glutamate.[1][4][7][8][9] A key feature of this interaction is its state-dependence; this compound exhibits a significantly higher affinity for the inactivated state of the sodium channel compared to the resting state.[10][11][12][13][14] This preferential binding to the inactivated state means that this compound is more effective at blocking channels in rapidly firing neurons, a characteristic of seizure activity, while having minimal impact on normal neuronal activity.[10][11]

Preferential Binding to the Inactivated State

Electrophysiological studies have consistently demonstrated that this compound's inhibitory effect is more pronounced at more depolarized membrane potentials, where a larger fraction of sodium channels are in the inactivated state.[10][11] The drug binds slowly to the fast-inactivated state of the channel, which explains why its inhibitory effects are enhanced by long depolarizations.[10][11] This voltage-dependent and use-dependent blockade is a hallmark of this compound's mechanism and is crucial for its clinical efficacy.

Effects on Sodium Channel Gating and Kinetics

This compound's interaction with VGSCs leads to several key changes in channel gating and kinetics:

-

Hyperpolarizing Shift in Steady-State Inactivation: this compound shifts the voltage-dependence of steady-state inactivation to more hyperpolarized potentials.[15][16][17] This means that at any given membrane potential, a larger proportion of channels will be in the inactivated, non-conducting state in the presence of the drug. For instance, 100 μM of this compound was found to shift the V1/2 of the inactivation curve of Nav1.4 channels to the hyperpolarizing side by approximately 20.96 mV.[15][16]

-

Delayed Recovery from Inactivation: The drug slows the recovery of sodium channels from the inactivated state, thereby reducing the number of channels available to open in response to subsequent stimuli.[17] This contributes to the reduction of sustained high-frequency firing of neurons.

-

Reduction of Peak and Late Sodium Currents: this compound effectively blocks both the peak and late components of the sodium current. The inhibition of the late sodium current is particularly relevant as this current can contribute to neuronal hyperexcitability.

Quantitative Analysis of this compound-VGSC Interactions

The following tables summarize key quantitative data from various studies on the interaction of this compound with different voltage-gated sodium channel isoforms.

Table 1: Inhibitory Concentration (IC50) and Dissociation Constants (Kd) of this compound for Voltage-Gated Sodium Channels

| Channel Isoform | Experimental System | Parameter | Value | Holding Potential (Vhold) | Reference |

| Rat Brain Type IIA (Nav1.2) | Xenopus Oocytes | Apparent Kd (inactivated state) | 31.9 µM | - | [18] |

| Rat Hippocampal Neurons | Acutely Dissociated Neurons | Apparent Kd (inactivated state) | ~7 µM | Various depolarized potentials | [10][11] |

| Human Nav1.5 | HEK293 Cells | IC50 (peak current) | 280.2 ± 15.5 µM | -120 mV | [19] |

| Human Nav1.5 | HEK293 Cells | IC50 (peak current) | 28.8 ± 4.0 µM | -95 mV | [19] |

| Human Nav1.5 | HEK293 Cells | IC50 (late current) | 12.2 ± 0.5 µM | - | [19] |

| Human Nav1.5 | HEK293 Cells | IC50 | 142 ± 36 µM | - | [17] |

| Rat Ventricular Cardiomyocytes (Epileptic) | Isolated Cardiomyocytes | IC50 | 1.5 ± 0.3 µM | - | [20] |

| Rat Ventricular Cardiomyocytes (Sham) | Isolated Cardiomyocytes | IC50 | 155 ± 22 µM | - | [20] |

Table 2: Effects of this compound on Sodium Channel Gating Properties

| Channel Isoform | Experimental System | Parameter | Effect | Concentration | Reference |

| Mouse Nav1.4 | HEK293 Cells | V1/2 of Inactivation | Hyperpolarizing shift of 20.96 mV | 100 µM | [15][16] |

| Human Nav1.5 | HEK293 Cells | V1/2 of Activation | Hyperpolarizing shift from -52.7 mV to -56.7 mV | - | [17] |

| Human Nav1.5 | HEK293 Cells | V1/2 of Inactivation | Hyperpolarizing shift from -92.9 mV to -99.5 mV | - | [17] |

| Human Nav1.5 | HEK293 Cells | Recovery from Inactivation (fast component) | τ increased from 11.2 ms to 17.1 ms | - | [17] |

| Human Nav1.5 | HEK293 Cells | Recovery from Inactivation (slow component) | τ increased from 134.8 ms to 657.7 ms | - | [17] |

Structural Basis of this compound Interaction

Recent advancements in cryogenic electron microscopy (cryo-EM) have provided unprecedented insights into the binding of this compound to VGSCs.[21][22][23][24] These studies have revealed a dual-pocket inhibition mechanism for this compound.[21][22][23][24]

-

Binding Site in the Central Cavity (Site C): One molecule of this compound binds within the central cavity of the pore domain, a site also occupied by other local anesthetics and antiarrhythmic drugs.[21][22] This direct occlusion of the ion conduction pathway contributes to the channel blockade.

-

Binding Site Beneath the Intracellular Gate (Site BIG): A second this compound molecule binds to a novel site located beneath the intracellular gate.[21][22] This binding is associated with a conformational change in the S6 segment of domain IV, which helps to stabilize the inactivated state of the channel.[22]

Mutagenesis studies have identified specific amino acid residues in the transmembrane segment S6 of domain IV (IVS6) that are critical for this compound binding, including I1760, F1764, and Y1771 in the rat brain type IIA sodium channel.[18] These residues form part of the binding pocket for this compound and other pore-blocking drugs.[25]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Assessing this compound's Effect on VGSCs

This protocol provides a generalized methodology for investigating the effects of this compound on voltage-gated sodium currents using the whole-cell patch-clamp technique.[26][27][28][29]

5.1.1 Materials and Solutions

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the desired human sodium channel alpha subunit (e.g., hNav1.2).

-

External Solution (ACSF): (in mM) 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, pH 7.4 when bubbled with 95% O2/5% CO2. Osmolarity adjusted to 305-315 mOsm.[26]

-

Internal (Pipette) Solution: (in mM) 130 KCl, 5 NaCl, 1 MgCl2, 0.4 CaCl2, 10 HEPES, and 11 EGTA, pH 7.3 with KOH. Osmolarity adjusted to 260-280 mOsm.[26]

-

This compound Stock Solution: 100 mM in DMSO. Diluted to final concentrations in the external solution on the day of the experiment.

5.1.2 Equipment

-

Patch-clamp amplifier and digitizer

-

Inverted microscope with DIC optics

-

Micromanipulator

-

Perfusion system

-

Borosilicate glass capillaries for pipette pulling

-

Pipette puller

-

Computer with data acquisition and analysis software (e.g., pCLAMP)

5.1.3 Procedure

-

Cell Preparation: Plate HEK293 cells expressing the target sodium channel onto glass coverslips 24-48 hours before the experiment.

-

Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 4-6 MΩ when filled with the internal solution.[26]

-

Recording:

-

Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with external solution.

-

Approach a cell with the patch pipette while applying positive pressure.

-

Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

-

Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.[28]

-

-

Voltage-Clamp Protocols:

-

Current-Voltage (I-V) Relationship: Hold the cell at -120 mV. Apply a series of depolarizing voltage steps (e.g., from -100 mV to +60 mV in 5 mV increments) to elicit sodium currents.

-

Steady-State Inactivation: From a holding potential of -120 mV, apply a series of 500 ms prepulses ranging from -140 mV to -20 mV, followed by a test pulse to 0 mV to measure the fraction of available channels.

-

Recovery from Inactivation: Apply a pair of depolarizing pulses separated by a variable recovery interval at a hyperpolarized potential (e.g., -120 mV).

-

-

Drug Application: After obtaining stable baseline recordings, perfuse the recording chamber with the external solution containing the desired concentration of this compound. Allow sufficient time for the drug effect to reach a steady state before repeating the voltage-clamp protocols.

-

Data Analysis:

-

Measure the peak sodium current amplitude at each voltage step to construct I-V curves.

-

Fit the steady-state inactivation data with a Boltzmann function to determine the half-inactivation potential (V1/2).

-

Plot the normalized current from the recovery from inactivation protocol against the recovery interval and fit with an exponential function to determine the time constant of recovery.

-

Generate concentration-response curves by plotting the percentage of current inhibition against the this compound concentration and fit with the Hill equation to determine the IC50 value.

-

Visualizations

Signaling Pathway of this compound Action

Caption: this compound's state-dependent binding to VGSCs.

Experimental Workflow for Patch-Clamp Analysis

Caption: Workflow for whole-cell patch-clamp analysis.

Conclusion

This compound exerts its therapeutic effects through a sophisticated, state-dependent inhibition of voltage-gated sodium channels. Its preferential binding to the inactivated state, leading to a hyperpolarizing shift in inactivation and delayed recovery, allows for targeted modulation of hyperexcitable neuronal activity. The elucidation of its dual-pocket binding mechanism provides a structural basis for its action and opens avenues for the development of novel, more selective sodium channel modulators. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to further understand and leverage the therapeutic potential of this compound and related compounds.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. m.youtube.com [m.youtube.com]

- 3. This compound: a review of its use in bipolar disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound. A review of its pharmacological properties and clinical efficacy in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. psychscenehub.com [psychscenehub.com]

- 6. mdpi.com [mdpi.com]

- 7. droracle.ai [droracle.ai]

- 8. droracle.ai [droracle.ai]

- 9. researchgate.net [researchgate.net]

- 10. Characterization of this compound inhibition of Na+ channels in rat hippocampal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of this compound inhibition of Na+ channels in rat hippocampal neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Binding of the anticonvulsant drug this compound and the neurotoxin batrachotoxin to voltage-gated sodium channels induces conformational changes associated with block and steady-state activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Properties of human brain sodium channel α-subunits expressed in HEK293 cells and their modulation by carbamazepine, phenytoin and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jstage.jst.go.jp [jstage.jst.go.jp]

- 16. researchgate.net [researchgate.net]

- 17. The Anti-Epileptic Drugs this compound and Valproic Acid Reduce the Cardiac Sodium Current - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Differential interactions of this compound and related drugs with transmembrane segment IVS6 of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cardiac sodium channel inhibition by this compound: In vitro characterization and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. pnas.org [pnas.org]

- 22. Dual-pocket inhibition of Nav channels by the antiepileptic drug this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Tuning Sodium Channel Blockers to the Near-Atomic Level - PMC [pmc.ncbi.nlm.nih.gov]

- 24. dual-pocket-inhibition-of-na-v-channels-by-the-antiepileptic-drug-lamotrigine - Ask this paper | Bohrium [bohrium.com]

- 25. Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Patch Clamp Protocol [labome.com]

- 27. Whole Cell Patch Clamp Protocol [protocols.io]

- 28. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 29. scientifica.uk.com [scientifica.uk.com]

Neuroprotective Effects of Lamotrigine in In Vitro Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the neuroprotective effects of lamotrigine as demonstrated in various in vitro models. This compound, an established anti-epileptic and mood-stabilizing drug, exhibits a range of cellular and molecular actions that protect neurons from various insults. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to serve as a comprehensive resource for the scientific community.

Core Neuroprotective Mechanisms of this compound

This compound's neuroprotective properties are multifaceted, primarily revolving around its ability to modulate neuronal excitability, mitigate excitotoxicity, reduce oxidative stress, inhibit apoptotic pathways, and temper neuroinflammatory responses. The following sections delve into the experimental evidence supporting these mechanisms.

Attenuation of Glutamate Excitotoxicity

Glutamate-induced excitotoxicity is a primary driver of neuronal damage in many neurological disorders. This compound has been shown to be effective in protecting neurons from excessive glutamate stimulation.

| Cell Line/Primary Culture | Insult | This compound Concentration (µM) | Outcome Measure | Result | Citation |

| Rat Cerebellar Granule Cells (CGCs) | 100 µM Glutamate | 100 | Cell Viability (MTT Assay) | ~75% cell survival with 24-hour pretreatment; full protection with 3-4 days of pretreatment | [1][2] |

| Rat Cerebellar Granule Cells (CGCs) | 100 µM Glutamate | 5-200 | Cell Viability (MTT Assay) | Concentration-dependent protection | [1][2] |

| SH-SY5Y Human Neuroblastoma Cells | 15 mM Glutamate | 100 | Cell Viability (MTT Assay) | Significant increase in cell viability | [3][4][5][6] |

| SH-SY5Y Human Neuroblastoma Cells | 15 mM Glutamate | 100 | LDH Release | Significant decrease in LDH release | [3][6][7] |

This protocol is adapted from studies investigating this compound's protective effects against glutamate-induced cell death in primary rat CGCs.[1][2]

-

Cell Culture:

-

Isolate cerebella from 8-day-old Sprague-Dawley rat pups.

-

Dissociate tissue with trypsin and triturate to obtain a single-cell suspension.

-

Plate cells at a density of 2.5 x 10^6 cells/mL on poly-L-lysine-coated plates.

-

Culture cells in Basal Medium Eagle supplemented with 10% fetal bovine serum, 25 mM KCl, and 2 mM L-glutamine.

-

Add cytosine arabinoside after 24 hours to inhibit non-neuronal cell proliferation.

-

-

This compound Pre-treatment:

-

At 6 days in vitro (DIV), treat the CGCs with varying concentrations of this compound (e.g., 5-200 µM) for a specified duration (e.g., 1-4 days).

-

-

Induction of Excitotoxicity:

-

After the pre-treatment period, expose the cells to 100 µM glutamate for 24 hours.

-

-

Assessment of Cell Viability (MTT Assay):

-

Following glutamate exposure, remove the culture medium.

-

Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to a final concentration of 0.5 mg/mL and incubate for 1-2 hours at 37°C.

-

Solubilize the resulting formazan crystals with dimethyl sulfoxide (DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Express cell viability as a percentage of the vehicle-treated control.

-

Modulation of Apoptotic Pathways

This compound has been demonstrated to interfere with programmed cell death by modulating the expression of key apoptotic and anti-apoptotic proteins.

| Cell Line/Primary Culture | Insult | This compound Concentration (µM) | Outcome Measure | Result | Citation |

| Rat Cerebellar Granule Cells (CGCs) | - | 25-100 | Bcl-2 mRNA Expression (qPCR) | Dose-dependent increase | [1] |

| Rat Cerebellar Granule Cells (CGCs) | - | 25 | Bcl-2 Protein Expression (Western Blot) | Significant increase | [1] |

| Differentiated PC12 and SH-SY5Y Cells | Proteasome Inhibitors (MG132, MG115) | Not specified | Apoptosis-related protein levels | Reduction in inhibitor-induced changes in Bid, Bcl-2, Bax, and p53 | [8] |

This protocol outlines the steps for assessing this compound-induced changes in Bcl-2 protein levels in primary rat CGCs.[1]

-

Cell Culture and Treatment:

-

Culture and treat CGCs with this compound as described in the previous protocol.

-

-

Protein Extraction:

-

Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature protein samples by boiling in Laemmli sample buffer.

-

Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with a primary antibody against Bcl-2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Normalize Bcl-2 protein levels to a loading control such as β-actin.

-

Mitigation of Oxidative Stress

This compound demonstrates antioxidant properties by reducing the production of reactive oxygen species (ROS) and enhancing endogenous antioxidant defenses.

| Cell Line/Primary Culture | Insult | This compound Concentration (µM) | Outcome Measure | Result | Citation |

| SH-SY5Y Human Neuroblastoma Cells | 15 mM Glutamate | 100 | Hydrogen Peroxide (H2O2) Levels | Reduction in H2O2 increase | [3][6] |

| SH-SY5Y Human Neuroblastoma Cells | 15 mM Glutamate | 100 | Superoxide Dismutase (SOD) Activity | Increased SOD activity | [3][6] |

| Cultured Rat Hippocampal Neurons | Pilocarpine | Not specified | Nitric Oxide (NO) Concentration | Decreased NO concentration | [9] |

This protocol describes a general method for measuring intracellular ROS levels using a fluorescent probe.

-

Cell Culture and Treatment:

-

Culture cells (e.g., SH-SY5Y) and treat with this compound followed by an oxidative insult (e.g., glutamate).

-

-

ROS Detection:

-

Load the cells with a ROS-sensitive fluorescent dye, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), by incubating them in a medium containing the dye.

-

After incubation, wash the cells to remove excess dye.

-

-

Quantification:

-

Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

-

An increase in fluorescence intensity corresponds to higher levels of intracellular ROS.

-

Compare the fluorescence in this compound-treated cells to that in untreated, insult-exposed cells.

-

Attenuation of Neuroinflammation

This compound can modulate inflammatory responses in the central nervous system by altering the production of pro- and anti-inflammatory cytokines.

| Cell Line/Primary Culture | Condition/Insult | This compound Concentration (µg/mL) | Outcome Measure | Result | Citation |

| Rat Astrocyte-Microglia Co-culture (M5 and M30) | - | Higher concentrations | Transforming Growth Factor-ß1 (TGF-ß1) Levels (ELISA) | Significant increase | [10][11] |

| Rat Astrocyte-Microglia Co-culture (M5 and M30) | - | Not specified | Tumor Necrosis Factor-α (TNF-α) Levels (ELISA) | No effect | [10][11] |

| SH-SY5Y Human Neuroblastoma Cells | 15 mM Glutamate | 100 µM | IL-1β, IL-6, TNF-α Levels | Attenuation of glutamate-induced increase | [3][6] |

This protocol is based on studies examining the immunomodulatory effects of this compound in a glial co-culture model.[10][11]

-

Co-culture Preparation:

-

Establish primary rat co-cultures of astrocytes containing either 5% (M5, "physiological") or 30% (M30, "inflammatory") microglia.

-

-

This compound Treatment:

-

Treat the co-cultures with different concentrations of this compound for 24 hours.

-

-

Supernatant Collection:

-

After incubation, collect the culture supernatants and centrifuge to remove cell debris.

-

-

ELISA (Enzyme-Linked Immunosorbent Assay):

-

Use commercially available ELISA kits for the specific cytokines of interest (e.g., TNF-α, TGF-ß1).

-

Coat a 96-well plate with a capture antibody for the target cytokine.

-

Add the collected supernatants and standards to the wells and incubate.

-

Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Add a substrate that is converted by the enzyme to produce a colored product.

-

Measure the absorbance of the colored product using a microplate reader.

-

Calculate the cytokine concentrations in the samples based on the standard curve.

-

Modulation of Ion Channels and Neurotransmitter Release

The primary mechanism of action of this compound involves the modulation of voltage-gated ion channels, which in turn affects the release of neurotransmitters.

| Preparation | This compound Concentration | Outcome Measure | Result | Citation |

| HEK293 cells expressing human cardiac Nav1.5 channels | - | IC50 for Nav1.5 current inhibition | 142 ± 36 µM | [12] |

| Rat Entorhinal Cortex Slices | Not specified | Spontaneous Excitatory Postsynaptic Currents (sEPSCs) | Reduced frequency, no change in amplitude | [13][14] |

| Rat Entorhinal Cortex Slices | Not specified | Spontaneous Inhibitory Postsynaptic Currents (sIPSCs) | Increased frequency and amplitude | [13][14] |

| Rat Dorsal Horn Slices | 20 µM (IC50) | Electrically-evoked Glutamate Release | Inhibition | [15] |

| Rat Dorsal Horn Slices | 44 µM (IC50) | Electrically-evoked GABA Release | Inhibition (less potent than for glutamate) | [15] |

This protocol provides a general outline for recording spontaneous postsynaptic currents in brain slices.[13][14]

-

Brain Slice Preparation:

-

Prepare acute brain slices (e.g., from the entorhinal cortex) from rodents.

-

Maintain the slices in artificial cerebrospinal fluid (aCSF) bubbled with 95% O2 / 5% CO2.

-

-

Electrophysiological Recording:

-

Transfer a slice to a recording chamber continuously perfused with aCSF.

-

Using a microscope and micromanipulators, establish a whole-cell patch-clamp recording from a neuron of interest.

-

Record spontaneous excitatory postsynaptic currents (sEPSCs) by holding the neuron at a negative potential (e.g., -70 mV).

-

Record spontaneous inhibitory postsynaptic currents (sIPSCs) by holding the neuron at a more depolarized potential.

-

-

Drug Application:

-

After obtaining a stable baseline recording, perfuse the slice with aCSF containing this compound.

-

Record the changes in the frequency and amplitude of sEPSCs and sIPSCs.

-

-

Data Analysis:

-

Analyze the recorded currents to determine the effects of this compound on synaptic transmission.

-

Conclusion

The in vitro evidence presented in this technical guide strongly supports the neuroprotective potential of this compound. Its multifaceted mechanism of action, encompassing the attenuation of excitotoxicity, inhibition of apoptosis, reduction of oxidative stress, and modulation of neuroinflammation, makes it a compelling candidate for further investigation in the context of various neurodegenerative and psychiatric disorders. The detailed protocols and summarized data herein provide a valuable resource for researchers aiming to build upon these findings and explore the full therapeutic utility of this compound.

References

- 1. Neuroprotective effects of the mood stabilizer this compound against glutamate excitotoxicity: roles of chromatin remodelling and Bcl-2 induction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective effects of the mood stabilizer this compound against glutamate excitotoxicity: roles of chromatin remodelling and Bcl-2 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Marmara Medical Journal » Submission » The neuroprotective effect of this compound against glutamate excitotoxicity in SH-SY5Y human neuroblastoma cells [dergipark.org.tr]

- 7. researchgate.net [researchgate.net]

- 8. This compound Attenuates Proteasome Inhibition-Induced Apoptosis by Suppressing the Activation of the Mitochondrial Pathway and the Caspase-8- and Bid-Dependent Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anticonvulsant and antioxidant effects of this compound on pilocarpine-induced status epilepticus in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of this compound and Topiramate on Glial Properties in an Astrocyte-Microglia Co-Culture Model of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of this compound and Topiramate on Glial Properties in an Astrocyte-Microglia Co-Culture Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Anti-Epileptic Drugs this compound and Valproic Acid Reduce the Cardiac Sodium Current - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. ClinPGx [clinpgx.org]

Unraveling the Complex Interplay: Lamotrigine's Impact on GABAergic Neurotransmission

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Lamotrigine, a phenyltriazine derivative, is a widely utilized antiepileptic and mood-stabilizing agent. While its primary mechanism of action is traditionally attributed to the blockade of voltage-gated sodium channels and subsequent reduction in glutamate release, a growing body of evidence indicates a nuanced and multifaceted interaction with the GABAergic system. This technical guide synthesizes key research findings to provide a comprehensive overview of this compound's effects on GABAergic neurotransmission, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows. The conflicting reports of both enhancement and suppression of GABA-mediated inhibition underscore the complexity of this compound's pharmacological profile and highlight the need for further investigation to fully elucidate its therapeutic mechanisms.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition. Dysregulation of GABAergic neurotransmission is implicated in the pathophysiology of numerous neurological and psychiatric disorders, including epilepsy and bipolar disorder. This compound's efficacy in treating these conditions has prompted extensive research into its molecular targets beyond the well-established effects on sodium channels. This guide delves into the intricate relationship between this compound and the GABAergic system, exploring its influence on GABA release, GABA-A receptor function, and gene expression.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies investigating the effects of this compound on GABAergic neurotransmission.

Table 1: Effects of this compound on GABA Levels and Turnover

| Parameter | Species/Model | Brain Region | This compound Concentration/Dose | Observed Effect | Citation |

| GABA Levels | Rat (in vivo) | Cerebrospinal Fluid | 20 mg/kg (acute) | Significant increase | [1][2] |

| GABA Levels | Rat (in vivo) | Hippocampus | 10 mg/kg/day (90 days) | 25% increase | [3][4] |

| GABA Turnover | Rat (in vivo) | Hippocampus | 10 mg/kg/day (90 days) | Increased | [3][4] |

| GABA Levels | Healthy Humans | Occipital Region | Titrated to target dose over 4 weeks | 25% increase | [5] |

| Plasma GABA Levels | Healthy Humans | Plasma | 100 mg/day (1 week) | No significant difference | [6] |

Table 2: Electrophysiological Effects of this compound on GABAergic Synaptic Transmission

| Parameter | Preparation | Brain Region | This compound Concentration | Observed Effect | Citation |

| Spontaneous IPSC Frequency | Rat Brain Slices | Entorhinal Cortex | Not specified | Increased | [7][8] |

| Spontaneous IPSC Amplitude | Rat Brain Slices | Entorhinal Cortex | Not specified | Increased | [7][8] |

| Miniature IPSC Frequency | Rat Brain Slices | Entorhinal Cortex | Not specified | Increased | [9] |

| Spontaneous IPSC Frequency | Rat Brain Slices | CA3 Hippocampus | 50 µM | Decreased | [10] |

| Evoked Compound IPSC Amplitude | Rat Brain Slices | Dentate Gyrus | Not specified | Significantly decreased | [9] |

Table 3: Effects of this compound on GABA-A Receptor Subunit Gene Expression

| Gene | Model | Brain Region/Cell Type | This compound Treatment | Observed Effect | Citation |

| GABA-A Receptor β3 Subunit | Primary Cultured Rat Hippocampal Cells | Hippocampus | 0.1 mM for one week | Increased expression | [11][12] |

| GABA-A Receptor β3 Subunit | Rat (in vivo) | CA1, CA3, and Dentate Gyrus of Hippocampus | Chronic treatment | Increased expression | [11][13] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's impact on GABAergic neurotransmission.

In Vivo Microdialysis for GABA Measurement

Objective: To measure extracellular GABA levels in the brain of conscious, freely moving animals following this compound administration.

Protocol:

-

Animal Preparation: Wistar albino rats are anesthetized, and a guide cannula is stereotaxically implanted to target the desired brain region (e.g., lateral ventricles, hippocampus). The cannula is secured with dental cement. Animals are allowed to recover for a specified period.

-

Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Dialysate samples are collected at regular intervals (e.g., 20-40 minutes) to establish a stable baseline of extracellular GABA levels.

-

Drug Administration: this compound (e.g., 20 mg/kg) or vehicle (saline) is administered via intraperitoneal injection.[2]

-

Post-treatment Collection: Dialysate collection continues for several hours post-injection.

-

Sample Analysis: GABA concentrations in the dialysate samples are quantified using High-Performance Liquid Chromatography (HPLC) with fluorescence detection after derivatization with o-phthaldialdehyde (OPA).[1][2][6]

Whole-Cell Patch-Clamp Recording in Brain Slices

Objective: To investigate the effects of this compound on spontaneous and evoked GABAergic postsynaptic currents in individual neurons.

Protocol:

-

Slice Preparation: Rats are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated aCSF. Coronal or sagittal slices (e.g., 300-400 µm thick) of the desired brain region (e.g., entorhinal cortex, hippocampus) are prepared using a vibratome.

-

Incubation: Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour before recording.

-

Recording: A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF. Neurons are visualized using infrared differential interference contrast (IR-DIC) microscopy.

-

Electrophysiology: Whole-cell patch-clamp recordings are obtained from identified neurons using borosilicate glass pipettes filled with an internal solution. To isolate inhibitory postsynaptic currents (IPSCs), recordings are made at a holding potential near the reversal potential for glutamate-mediated currents (e.g., 0 mV), and glutamate receptor antagonists (e.g., NBQX, CGP 37849) may be included in the aCSF.[10]

-

Data Acquisition: Spontaneous IPSCs (sIPSCs) are recorded in the absence of stimulation. To record miniature IPSCs (mIPSCs), tetrodotoxin (TTX) is added to the aCSF to block action potentials. Evoked IPSCs are elicited by electrical stimulation of afferent pathways.

-

Drug Application: After obtaining a stable baseline recording, this compound is bath-applied at a known concentration.

-

Data Analysis: Changes in the frequency, amplitude, and kinetics of IPSCs before and after this compound application are analyzed using appropriate software.

Gene Expression Analysis using cDNA Array and In Situ Hybridization

Objective: To determine the effect of chronic this compound treatment on the gene expression of GABA-A receptor subunits.

Protocol:

-

Cell Culture and Treatment: Primary hippocampal cells from rats are cultured. The cells are treated with this compound (e.g., 0.1 mM) or vehicle for a specified duration (e.g., one week).[11][12]

-

RNA Isolation: Total RNA is isolated from the treated and control cells.

-

cDNA Array:

-

Probe Preparation: The isolated RNA is reverse-transcribed to cDNA, which is labeled with a radioactive isotope (e.g., 32P-dATP).[11]

-

Hybridization: The labeled cDNA probes are hybridized to cDNA array membranes containing numerous known rat genes.[11][12]

-

Analysis: The hybridization signals between the membranes from treated and control cells are compared to identify differentially expressed genes.

-

-

Northern Blotting (Confirmation): The upregulation of specific genes identified in the cDNA array (e.g., GABA-A receptor β3 subunit) is confirmed by Northern blotting analysis.

-

In Situ Hybridization (Localization):

-

Animal Treatment: Rats receive chronic treatment with this compound or vehicle.

-

Tissue Preparation: The animals are sacrificed, and their brains are sectioned.

-

Hybridization: The brain sections are hybridized with a labeled antisense probe specific for the GABA-A receptor β3 subunit mRNA.

-

Analysis: The expression pattern and intensity of the hybridization signal are analyzed in different hippocampal subfields (e.g., CA1, CA3, dentate gyrus) to determine the anatomical localization of the gene expression changes.[11][13]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows related to this compound's interaction with the GABAergic system.

Caption: Proposed mechanisms of this compound's action on neurotransmitter release and receptor expression.

Caption: Workflow for in vivo microdialysis to measure GABA levels.

Caption: Experimental workflow for whole-cell patch-clamp recordings.

Discussion and Future Directions

The evidence presented in this guide illustrates that this compound's interaction with the GABAergic system is complex and appears to be dependent on the experimental model, duration of treatment, and the specific brain region being investigated.

The findings of increased spontaneous and miniature IPSCs in the entorhinal cortex suggest a presynaptic mechanism of action, possibly leading to enhanced GABA release.[7][8][9] This is further supported by in vivo microdialysis studies showing elevated extracellular GABA levels following acute this compound administration.[1][2]

Conversely, studies in the hippocampus have reported a decrease in spontaneous and evoked IPSCs, indicating a suppression of GABAergic transmission in this region.[9][10] This highlights the region-specific effects of this compound, which may be crucial for its therapeutic window, balancing anticonvulsant and mood-stabilizing properties without causing excessive sedation.

The upregulation of the GABA-A receptor β3 subunit with chronic treatment introduces another layer of complexity.[11][12][13] This finding suggests that long-term administration of this compound may induce neuroadaptive changes in the GABAergic system, potentially contributing to its long-term efficacy and tolerance profile.

The conflicting data underscore the need for further research to reconcile these apparent discrepancies. Future studies should focus on:

-

Investigating the dose-dependent effects of this compound on GABAergic transmission in different brain regions.

-

Elucidating the specific molecular targets responsible for the observed presynaptic effects on GABA release.

-

Exploring the functional consequences of altered GABA-A receptor subunit composition following chronic this compound treatment.

-

Utilizing advanced techniques such as optogenetics to dissect the circuit-level effects of this compound on specific populations of GABAergic interneurons.

Conclusion

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. EXPLORING THE CORRELATION BETWEEN this compound AND GABA LEVELS IN CEREBROSPINAL FLUID: A LINEAR RELATIONSHIP ANALYSIS | ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERING (Special for English Literature & Humanities) ISSN: 2456-1037 IF:8.20, ELJIF: 6.194(10/2018), Peer Reviewed and Refereed Journal, UGC APPROVED NO. 48767 [ajeee.co.in]

- 3. researchgate.net [researchgate.net]

- 4. Chronic this compound treatment increases rat hippocampal GABA shunt activity and elevates cerebral taurine levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effect of this compound on plasma GABA levels in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The anticonvulsant, this compound decreases spontaneous glutamate release but increases spontaneous GABA release in the rat entorhinal cortex in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Revisiting the this compound-Mediated Effect on Hippocampal GABAergic Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. This compound increases gene expression of GABA-A receptor beta3 subunit in primary cultured rat hippocampus cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benzobuddies.org [benzobuddies.org]

- 13. researchgate.net [researchgate.net]

Lamotrigine: A Neuroprotective Agent Against Excitotoxicity in Neuronal Cultures

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Excitotoxicity, the pathological process by which excessive stimulation by excitatory neurotransmitters such as glutamate leads to neuronal damage and death, is a key mechanism implicated in a variety of neurological disorders. Lamotrigine (LTG), a phenyltriazine derivative widely used as an antiepileptic and mood stabilizer, has demonstrated significant neuroprotective effects against excitotoxicity in preclinical studies. This technical guide provides a comprehensive overview of the role of this compound in mitigating excitotoxicity in neuronal cultures, detailing its mechanisms of action, summarizing quantitative data from key experiments, and outlining detailed experimental protocols. The guide is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neurodegenerative diseases and acute brain injury.

Core Mechanisms of this compound-Mediated Neuroprotection

This compound's neuroprotective effects against glutamate-induced excitotoxicity are multifactorial, involving both direct modulation of neuronal excitability and engagement of downstream intracellular signaling pathways that promote cell survival.

Inhibition of Voltage-Gated Ion Channels and Glutamate Release

The primary and most well-established mechanism of action for this compound is the blockade of voltage-gated sodium channels (VGSCs). By stabilizing the inactivated state of these channels, this compound reduces sustained high-frequency firing of neurons, thereby decreasing the presynaptic release of glutamate. This reduction in glutamate release is a critical first step in preventing the overactivation of postsynaptic glutamate receptors, which initiates the excitotoxic cascade.

Beyond its effects on sodium channels, this compound has also been shown to inhibit high-voltage-activated calcium channels (HVA-CaCs), particularly N- and P-type channels. This action further contributes to the reduction of neurotransmitter release from presynaptic terminals.

Modulation of Postsynaptic Glutamate Receptors

While the primary effect is on presynaptic glutamate release, some evidence suggests that this compound can also directly modulate postsynaptic glutamate receptors. Studies have indicated that this compound can inhibit postsynaptic AMPA receptors, although this effect may be less potent than its impact on glutamate release. The inhibition of NMDA receptor-mediated events has also been reported, contributing to the reduction of excitotoxic injury.

Intracellular Signaling Pathways and Gene Expression

Recent research has unveiled that this compound's neuroprotective properties extend beyond the direct modulation of ion channels and receptors. This compound influences intracellular signaling cascades that enhance neuronal resilience.

-

Upregulation of Bcl-2: A significant finding is that this compound treatment leads to a robust increase in the expression of the anti-apoptotic protein B-cell lymphoma-2 (Bcl-2). This is achieved, at least in part, through the inhibition of histone deacetylases (HDACs), leading to chromatin remodeling and increased transcription of the Bcl-2 gene. The upregulation of Bcl-2 is a key factor in preventing the activation of the intrinsic apoptotic pathway.

-

Reduction of Oxidative Stress and Inflammation: Excitotoxicity is intricately linked to oxidative stress and inflammation. This compound has been shown to possess antioxidant properties, reducing the production of reactive oxygen species (ROS) and increasing the levels of endogenous antioxidants like glutathione. Furthermore, this compound can attenuate the inflammatory response by decreasing the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.

Quantitative Data on this compound's Neuroprotective Efficacy

The following tables summarize quantitative data from key studies investigating the neuroprotective effects of this compound in neuronal cultures subjected to excitotoxic insults.

Table 1: Effect of this compound on Neuronal Viability in Glutamate-Induced Excitotoxicity

| Cell Type | This compound Concentration (µM) | Duration of Pretreatment | Glutamate Concentration (µM) | % Increase in Cell Viability (compared to glutamate alone) | Reference |

| Rat Cerebellar Granule Cells | 100 | 3 days | 100 | ~75% | |

| Rat Cerebellar Granule Cells | 200 | 3 days | 100 | Nearly full protection | |

| SH-SY5Y Human Neuroblastoma Cells | 100 | Not specified | 15,000 | Statistically significant increase |

Table 2: Effect of this compound on Markers of Cell Death and Oxidative Stress

| Cell Type | This compound Concentration (µM) | Parameter Measured | % Change (compared to glutamate alone) | Reference |

| SH-SY5Y Human Neuroblastoma Cells | 100 | LDH Release | Decrease | |

| SH-SY5Y Human Neuroblastoma Cells | 100 | Hydrogen Peroxide (H₂O₂) | Decrease | |

| SH-SY5Y Human Neuroblastoma Cells | 100 | Superoxide Dismutase (SOD) Activity | Increase | |

| Isolated Chick Retina | 60.50 (EC₅₀) | LDH Release (NMDA-induced) | 58-70% reduction |

Table 3: Effect of this compound on Gene and Protein Expression

| Cell Type | This compound Concentration (µM) | Target | Fold Change (mRNA/Protein) | Reference |

| Rat Cerebellar Granule Cells | 100 | Bcl-2 mRNA | Significant increase | |

| Rat Cerebellar Granule Cells | 100 | Bcl-2 Protein | Significant increase | |

| Rat Cerebellar Granule Cells | 100 | Acetylated Histone H3 | Increase | |

| Rat Cerebellar Granule Cells | 100 | Acetylated Histone H4 | Increase |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in this compound's neuroprotective action and a typical experimental workflow for studying excitotoxicity in vitro.

Exploring the Anti-inflammatory Properties of Lamotrigine in Glial Cells: A Technical Guide

Introduction

Lamotrigine (LTG), a phenyltriazine derivative, is an established anti-epileptic drug also utilized for the management of bipolar disorder.[1][2] Its primary mechanism of action is understood to be the blockade of voltage-sensitive sodium channels, which stabilizes neuronal membranes and inhibits the release of excitatory neurotransmitters like glutamate.[2][3][4][5] Beyond its well-documented effects on neuronal excitability, an emerging body of evidence highlights the immunomodulatory and anti-inflammatory properties of this compound, particularly its influence on glial cells.

Glial cells, comprising microglia and astrocytes, are the resident immune cells of the central nervous system (CNS).[6] In response to pathological stimuli, these cells become activated, initiating an inflammatory cascade that, while intended to be protective, can become chronic and contribute to the pathophysiology of numerous neurological and psychiatric disorders.[6][7][8][9] This guide provides an in-depth examination of the current research on the anti-inflammatory effects of this compound on microglia and astrocytes, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.

Core Mechanism of Action and Anti-inflammatory Link

This compound's anti-inflammatory potential appears to be linked to its primary mechanism of action. By inhibiting the release of glutamate, this compound can indirectly suppress glial cell activation, as excessive glutamate is a known trigger for neuroinflammatory processes.[3][5] Furthermore, studies suggest that this compound may directly modulate microglial activation and alter the production of key inflammatory mediators.[1][10]

Effects on Glial Cell Viability and Activation

Studies on co-cultures of astrocytes and microglia have shown that this compound can affect glial cell viability in a concentration-dependent manner.[6][8][9] While high concentrations may induce some toxicity, the drug has been shown to modulate inflammatory activity at therapeutic concentrations.[6][8][9]

Interestingly, in an astrocyte-microglia co-culture model, this compound did not cause significant alterations in microglial phenotypes, unlike other agents such as topiramate which reduced microglial activation.[6][8][9] However, in an Alzheimer's disease mouse model, this compound treatment did inhibit microglial activation, as indicated by decreased levels of the microglial marker IBA-1.[10] This suggests that the effect of this compound on microglial activation may be context-dependent, varying with the specific inflammatory stimulus or pathological state.

Modulation of Cytokine Secretion

A key aspect of this compound's anti-inflammatory profile is its ability to modulate the secretion of cytokines from glial cells. Research has consistently shown that this compound can inhibit the production of pro-inflammatory cytokines while in some cases promoting anti-inflammatory mediators.

Pro-inflammatory Cytokines:

-

IL-1β, IL-6, and TNF-α: this compound has been demonstrated to significantly inhibit the secretion of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[11] This effect has been observed in vivo in murine models of inflammation and in vitro in LPS-treated RAW264.7 macrophage cells.[11] In a mouse model of Alzheimer's disease, this compound treatment also led to substantial reductions in IL-1β, IL-6, and TNF-α concentrations in the brain.[10] Furthermore, studies on cultured astrocytes from an Alzheimer's-like mouse model showed that this compound effectively reduces the production of IL-1β and IL-6.[12]

Anti-inflammatory Cytokines:

-

TGF-β1: In an astrocyte-microglia co-culture, treatment with higher concentrations of this compound resulted in a significant increase in the levels of the anti-inflammatory cytokine Transforming Growth Factor-β1 (TGF-β1).[6][8][9] This effect was observed under both "physiological" (5% microglia) and "pathological" (30% microglia) conditions.[6][8][9] The upregulation of TGF-β1, known for its neuroprotective effects, could contribute to the therapeutic benefits of this compound.[6]

Quantitative Data Summary

The following tables summarize the quantitative findings from key studies on the effects of this compound on glial cells.

Table 1: Effect of this compound on Cytokine Levels in Astrocyte-Microglia Co-Cultures

| Cytokine | Cell Condition | This compound Concentration | Result | Reference |

|---|---|---|---|---|

| TNF-α | M30 (Pathological) | Not specified | No effect | [6],[8] |

| TGF-β1 | M5 (Physiological) | High concentrations | Significant Increase | [6],[8],[9] |

| TGF-β1 | M30 (Pathological) | High concentrations | Significant Increase | [6],[8],[9] |

(M5: 5% microglia co-culture; M30: 30% microglia co-culture)

Table 2: Effect of this compound on IL-1β in Cultured Astrocytes from APP/PS1 Mice

| This compound Concentration | Outcome | Result | Reference |

|---|---|---|---|

| 100 µM | IL-1β Level (ELISA) | Significant Reduction | [12] |

| 500 µM | IL-1β Level (ELISA) | Significant Reduction | [12] |

| 500 µM | IL-1β Protein (Western Blot) | Significant Reduction | [12] |

(APP/PS1: Alzheimer's disease mouse model)

Table 3: Effect of this compound on Glial Cell Viability

| Cell Culture | This compound Concentration | Result | Reference |

|---|---|---|---|

| M5 Co-culture | 10, 25, 50 µg/mL | Significant Reduction | [6] |

| M30 Co-culture | Not specified | Concentration-dependent Reduction | [6],[8],[9] |

(M5: 5% microglia co-culture; M30: 30% microglia co-culture)

Experimental Protocols

The methodologies employed in these studies are crucial for interpreting the results and for designing future research.

1. Astrocyte-Microglia Co-Culture Model of Inflammation

-

Cell Preparation: Primary co-cultures of astrocytes and microglia were established from neonatal rats.[6][9] Cultures were prepared to contain either 5% microglia (M5), representing "physiological" conditions, or 30% microglia (M30), representing "pathological, inflammatory" conditions.[6][7][9]

-

Treatment: The glial co-cultures were treated with various concentrations of this compound (e.g., 10, 25, 50 µg/mL) for a period of 24 hours.[6][9]

-

Glial Cell Viability Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was performed to measure the metabolic activity and thus the viability of the glial cells post-treatment.[6][7][9]

-

Microglial Activation Analysis: Immunocytochemistry was used to analyze the morphological state of microglia, identifying phenotypes ranging from a resting ramified type to an activated, rounded phagocytic type.[6][9]

-

Cytokine Measurement: The levels of pro-inflammatory (TNF-α) and anti-inflammatory (TGF-β1) cytokines in the cell culture supernatants were quantified using an enzyme-linked immunosorbent assay (ELISA).[6][7][9]

-

Protein Expression Analysis: Western blot analysis was used to quantify the expression of specific proteins, such as the gap-junctional protein Connexin 43 (Cx43) in astrocytes.[6][7][8][9]

2. In Vivo Alzheimer's Disease Mouse Model

-

Animal Model: APP/PS1 double transgenic mice were used as a model for Alzheimer's disease.[10]

-

Treatment Protocol: Five-month-old APP/PS1 mice were administered this compound (30 mg/kg) or a vehicle control via intragastric gavage once daily for three consecutive months.[10]

-

Cytokine Measurement: The concentrations of IL-1β, IL-6, and TNF-α in brain tissue were measured using ELISA.[10]

-

Glial Cell Marker Analysis: Western blot assays were used to detect the levels of the microglial marker IBA-1 and the astrocyte marker GFAP in brain homogenates.[10]

Conclusion

The evidence presented indicates that this compound possesses significant anti-inflammatory properties that are exerted through its effects on glial cells. While its primary mechanism involves the stabilization of neuronal membranes, this compound also directly modulates the inflammatory responses of astrocytes and microglia.[3][5] Specifically, it has been shown to inhibit the production of key pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, and to promote the release of the anti-inflammatory cytokine TGF-β1.[6][10][11][12]

Despite some findings of concentration-dependent toxicity, the overall data suggests that this compound can reduce inflammatory activity, which may contribute to its therapeutic efficacy in epilepsy and bipolar disorder.[6][8][9] These anti-inflammatory actions present a compelling case for further investigation into this compound's potential as a therapeutic agent for other neurological conditions with a significant neuroinflammatory component. Future research should aim to further elucidate the specific signaling pathways within glial cells that are modulated by this compound and to explore its efficacy in a broader range of neuroinflammatory disease models.

References

- 1. Understanding this compound’s Role in the CNS and Possible Future Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. droracle.ai [droracle.ai]

- 5. psychscenehub.com [psychscenehub.com]

- 6. Effects of this compound and Topiramate on Glial Properties in an Astrocyte-Microglia Co-Culture Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. physiciansweekly.com [physiciansweekly.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Effects of this compound and Topiramate on Glial Properties in an Astrocyte-Microglia Co-Culture Model of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound protects against cognitive deficits, synapse and nerve cell damage, and hallmark neuropathologies in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of this compound on in vivo and in vitro cytokine secretion in murine model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound Reduces Inflammatory Response and Ameliorates Executive Function Deterioration in an Alzheimer's-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

Lamotrigine's Influence on Gene Expression in Cortical Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lamotrigine, an established anticonvulsant and mood stabilizer, exerts significant neuroprotective effects and modulates neuronal excitability. A growing body of evidence indicates that its therapeutic mechanisms are intricately linked to alterations in gene expression within cortical neurons. This technical guide provides an in-depth analysis of the known effects of this compound on the neuronal transcriptome, focusing on key signaling pathways and gene networks. We consolidate quantitative data from various studies, detail relevant experimental methodologies, and present visual representations of the underlying molecular interactions to facilitate a comprehensive understanding for researchers and professionals in neuroscience and drug development.

Introduction

This compound's primary mechanism of action involves the blockade of voltage-gated sodium and calcium channels, which stabilizes neuronal membranes and reduces the release of the excitatory neurotransmitter glutamate.[1][2] However, its therapeutic efficacy, particularly in mood stabilization, is increasingly attributed to its ability to modulate intracellular signaling cascades and, consequently, gene expression. These genomic effects contribute to long-term changes in neuronal function, plasticity, and resilience. This guide synthesizes the current knowledge on this compound-induced gene expression changes in cortical and related neuronal populations, providing a foundational resource for further investigation and therapeutic development.

Key Gene Expression Changes Induced by this compound

This compound has been shown to modulate the expression of several key genes involved in neuroprotection, synaptic function, and neuronal signaling. The following tables summarize the quantitative findings from relevant studies. It is important to note that much of the available data comes from studies on hippocampal neurons or whole frontal cortex tissue, which are closely related and functionally connected to cortical neurons.

Table 1: Upregulated Genes in Response to this compound Treatment

| Gene | Fold Change/Percent Increase | Cell/Tissue Type | Experimental Method | Reference |

| BDNF (Brain-Derived Neurotrophic Factor) | 1.8-fold (mRNA) | Rat Frontal Cortex | Real-time RT-PCR | [1][3] |

| 28% (protein) | Rat Frontal Cortex | ELISA | [3] | |

| Bcl-2 (B-cell lymphoma 2) | 1.9-fold (mRNA) | Rat Frontal Cortex | Real-time RT-PCR | [1][3] |

| 49% (protein) | Rat Frontal Cortex | Western Blot | [3] | |

| GABA-A Receptor β3 subunit | Upregulated (specific fold change not provided) | Primary Cultured Rat Hippocampal Cells | cDNA Array, Northern Blotting, In Situ Hybridization | [4][5][6] |

| Other Upregulated Genes | - | Primary Cultured Rat Hippocampal Cells | cDNA Array | [4][5] |

| Gene 1 | - | - | - | [4][5] |

| Gene 2 | - | - | - | [4][5] |

| Gene 3 | - | - | - | [4][5] |

| Gene 4 | - | - | - | [4][5] |

| Gene 5 | - | - | - | [4][5] |

| Gene 6 | - | - | - | [4][5] |

| Gene 7 | - | - | - | [4][5] |

Note: The cDNA array study identified a total of eight upregulated genes but did not specify all of them. The focus of the publication was on the GABA-A Receptor β3 subunit.[4][5]

Table 2: Downregulated Genes in Response to this compound Treatment

| Gene | Fold Change/Percent Decrease | Cell/Tissue Type | Experimental Method | Reference |

| Gene A | - | Primary Cultured Rat Hippocampal Cells | cDNA Array | [4][5] |

| Gene B | - | - | - | [4][5] |

| Gene C | - | - | - | [4][5] |

| Gene D | - | - | - | [4][5] |

| Gene E | - | - | - | [4][5] |

| Gene F | - | - | - | [4][5] |

Note: The cDNA array study identified six downregulated genes but did not specify their identities in the publication.[4][5]

Signaling Pathways Modulated by this compound

The gene expression changes orchestrated by this compound are downstream effects of its interaction with several signaling pathways. The primary mechanism involves the inhibition of neuronal hyperexcitability, which then influences intracellular calcium levels and downstream signaling cascades that regulate gene transcription.

Caption: this compound's signaling pathway leading to altered gene expression.

Experimental Protocols

This section details the methodologies for key experiments cited in the context of this compound's effects on neuronal gene expression.

Primary Cortical Neuron Culture

This protocol is adapted from standard procedures for isolating and culturing primary cortical neurons from embryonic rodents.[7][8][9][10]

Caption: Workflow for primary cortical neuron culture and drug treatment.

Detailed Steps:

-

Dissection: Cortices are dissected from embryonic day 18 (E18) rat or mouse embryos in ice-cold Hank's Balanced Salt Solution (HBSS).[8]

-

Digestion: The cortical tissue is enzymatically digested, for example with papain or trypsin, to loosen the extracellular matrix.[9][10]

-

Dissociation: The digested tissue is mechanically triturated using fire-polished Pasteur pipettes to obtain a single-cell suspension.[8]

-